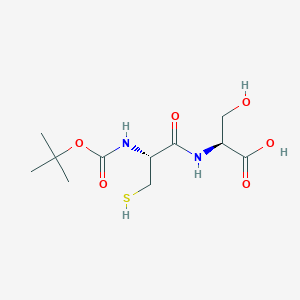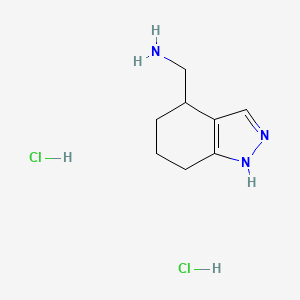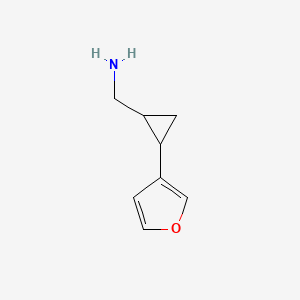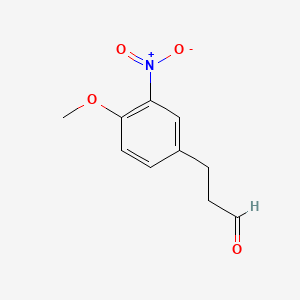
Boc-Cys-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Cys-Ser-OH is a compound consisting of three amino acids: tert-Butyloxycarbonyl (Boc)-protected cysteine (Cys) and serine (Ser). The Boc group is a protecting group used in peptide synthesis to protect the amino group of cysteine from unwanted reactions. This compound is commonly used in peptide synthesis and various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys-Ser-OH typically involves the following steps:
Protection of Cysteine: Cysteine is first protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Cys-OH.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection of cysteine: Using industrial-grade Boc2O and TEA.
Automated peptide synthesizers: These machines automate the coupling process, ensuring high yield and purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Cys-Ser-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Substitution: Nucleophilic substitution reactions involving the hydroxyl group of serine.
Common Reagents and Conditions
Deprotection: TFA in DCM at room temperature.
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotected peptides: After removal of the Boc group.
Disulfide-linked peptides: After oxidation of cysteine thiol groups.
Applications De Recherche Scientifique
Boc-Cys-Ser-OH has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Bioconjugation: Facilitates the attachment of peptides to other molecules, such as drugs or imaging agents.
Protein Engineering: Used in the design and synthesis of proteins with specific functions.
Biological Studies: Investigates the role of cysteine and serine in biological processes and protein function.
Mécanisme D'action
The mechanism of action of Boc-Cys-Ser-OH involves:
Protection and Deprotection: The Boc group protects the amino group of cysteine during peptide synthesis and is removed under acidic conditions to reveal the free amino group.
Formation of Disulfide Bonds: The thiol group of cysteine can form disulfide bonds, which are essential for the structural stability of proteins.
Hydrogen Bonding: The hydroxyl group of serine can form hydrogen bonds, contributing to the stability and function of peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Cys-OH: A similar compound with only cysteine protected by the Boc group.
Boc-Ser-OH: A similar compound with only serine protected by the Boc group.
Fmoc-Cys-Ser-OH: A similar compound with the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
Boc-Cys-Ser-OH is unique due to the presence of both cysteine and serine, allowing for the formation of disulfide bonds and hydrogen bonds, which are crucial for protein structure and function. The Boc group provides temporary protection during peptide synthesis, ensuring selective reactions and high yields.
Propriétés
Formule moléculaire |
C11H20N2O6S |
|---|---|
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(18)13-7(5-20)8(15)12-6(4-14)9(16)17/h6-7,14,20H,4-5H2,1-3H3,(H,12,15)(H,13,18)(H,16,17)/t6-,7-/m0/s1 |
Clé InChI |
UXKVOBDIZIBAKJ-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CS)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)







![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)




